2-Fluoro-5-nitrobenzaldehyde
Overview
Description
2-Fluoro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 2-position and a nitro group at the 5-position. This compound is a beige to light brown crystalline powder and is insoluble in water but soluble in organic solvents such as ether, alcohol, and chloroform .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been known to interact with bacterial dna gyrase , which plays a crucial role in DNA replication.
Mode of Action
It’s known that the compound can participate in various organic synthesis reactions . The nitro group (-NO2) and the aldehyde group (-CHO) in the compound can undergo various chemical reactions, leading to changes in the compound and its targets.
Biochemical Pathways
It’s plausible that the compound could affect pathways involving dna replication, given the potential interaction with bacterial dna gyrase .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its potential interaction with bacterial dna gyrase , it could potentially interfere with DNA replication processes.
Action Environment
It’s known that the compound is a solid at 20°c , suggesting that temperature could potentially influence its state and, consequently, its action.
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-nitrobenzaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group and nitro substituent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo nucleophilic addition reactions with amino acids and peptides, forming Schiff bases. These interactions can alter the structure and function of proteins, potentially leading to enzyme inhibition or activation . Additionally, the nitro group can participate in redox reactions, influencing cellular oxidative stress levels .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress, leading to the activation of stress-responsive signaling pathways such as the MAPK and NF-κB pathways . This can result in changes in gene expression, promoting the expression of antioxidant and detoxification enzymes. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to enzyme inhibition or activation . Additionally, the nitro group can undergo reduction to form reactive intermediates, which can further interact with cellular components. These interactions can result in changes in gene expression, enzyme activity, and cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained oxidative stress and alterations in gene expression . In vitro and in vivo studies have shown that the compound can have long-term effects on cellular health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is important to carefully control the dosage of this compound in experimental settings to avoid toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its reduction and oxidation. The compound can be reduced by cellular reductases to form reactive intermediates, which can further participate in redox reactions . These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells. Additionally, this compound can interact with cofactors such as NADH and NADPH, affecting their availability and utilization in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it can exert its effects on cellular function . The distribution of this compound within tissues can also influence its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and oxidative stress levels. The localization of this compound within cells can also determine its interactions with specific biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-5-nitrobenzaldehyde can be synthesized through various methods. One common approach involves the nitration of 2-fluorobenzaldehyde. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Amines, hydrazines.
Major Products Formed:
Reduction: 2-Fluoro-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Condensation: Schiff bases, hydrazones.
Scientific Research Applications
2-Fluoro-5-nitrobenzaldehyde is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those with potential antibacterial or anticancer properties.
Agrochemicals: It is utilized in the synthesis of agrochemical products such as pesticides and herbicides.
Dyestuff: It is employed in the production of dyes and pigments.
Comparison with Similar Compounds
2-Chloro-5-nitrobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but with a hydroxyl group instead of fluorine.
5-Nitro-2-fluorobenzaldehyde: Similar structure but with different substitution pattern.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-fluoro-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXFDFQEIRGULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370494 | |
Record name | 2-Fluoro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27996-87-8 | |
Record name | 2-Fluoro-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27996-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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